molecular formula C9H17N5O4 B11820126 UAA crosslinker 1

UAA crosslinker 1

Cat. No.: B11820126
M. Wt: 259.26 g/mol
InChI Key: RPLCQQYRZLXMKL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: UAA crosslinker 1 is synthesized through a series of chemical reactions involving the incorporation of azide groups. The synthesis typically involves the use of azide-containing precursors and alkyne-containing molecules, which undergo copper-catalyzed azide-alkyne cycloaddition reactions (CuAAc) to form the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Scientific Research Applications

Chemistry: UAA crosslinker 1 is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. It enables the site-specific incorporation of non-canonical amino acids into proteins, facilitating the study of protein structure and function .

Biology: In biological research, this compound is used to study protein-protein interactions and protein conformational changes. It allows for the precise labeling and tracking of proteins in living cells .

Medicine: this compound is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. It enables the site-specific conjugation of drugs to antibodies, improving the efficacy and specificity of the treatment .

Industry: In the industrial sector, this compound is used in the production of bioconjugates and biomaterials. It is also employed in the development of diagnostic tools and biosensors .

Comparison with Similar Compounds

Uniqueness: UAA crosslinker 1 is unique in its ability to incorporate non-canonical amino acids into proteins with high specificity and efficiency. Its azide group allows for versatile click chemistry reactions, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C9H17N5O4

Molecular Weight

259.26 g/mol

IUPAC Name

(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C9H17N5O4/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11/h7H,1-6,10H2,(H,12,17)(H,15,16)/t7-/m0/s1

InChI Key

RPLCQQYRZLXMKL-ZETCQYMHSA-N

Isomeric SMILES

C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N

Canonical SMILES

C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N

Origin of Product

United States

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